methanone CAS No. 306977-37-7](/img/structure/B2738961.png)

[3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

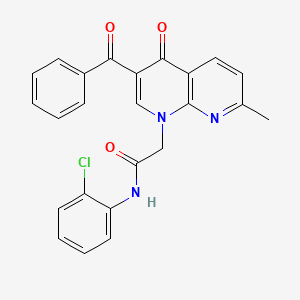

[3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C19H8Cl4F3NO2 and its molecular weight is 481.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications of "3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinylmethanone"

The compound "3-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinylmethanone" is not directly mentioned in the reviewed literature. However, research on related chlorophenols and their derivatives provides insight into the broader scientific applications and environmental considerations of similar compounds. The following subsections summarize key findings from the literature, emphasizing the environmental impact, degradation pathways, and treatment methods for chlorophenol derivatives, which could be relevant for understanding the applications and implications of the specified compound.

Environmental Impact and Degradation Pathways

Chlorophenols (CPs) have historically been significant chemicals and intermediates, with uses spanning various industries before being phased out due to environmental concerns. These compounds are cited as major precursors of dioxins in chemical and thermal processes, notably in Municipal Solid Waste Incineration (MSWI) (Peng et al., 2016). The formation of dioxins through incomplete combustion and other pathways highlights the environmental risks associated with chlorophenol derivatives. The review by Peng et al. (2016) provides a comprehensive overview of CP concentrations, potential precursors, and reaction pathways in MSWI, proposing a unified pathway for CP and dioxin formation.

Treatment and Biodegradation

The treatment of organic pollutants, including chlorophenols, using oxidoreductive enzymes in the presence of redox mediators, presents an innovative approach to remediation. Enzymatic treatment enhances the efficiency of degrading recalcitrant compounds, with enzymes such as laccases and peroxidases playing a pivotal role (Husain & Husain, 2007). This enzymatic approach, particularly in combination with redox mediators, offers potential applications in treating wastewater from industries that use or produce chlorophenol derivatives.

Analytical Methods and Applications

The analysis and detection of chlorophenols and their derivatives in environmental samples are crucial for monitoring their distribution and impact. Techniques such as High-Performance Liquid Chromatography (HPLC) on microparticulate strong cation-exchange materials offer effective means of retaining and analyzing basic drugs and potentially chlorophenol derivatives in complex matrices (Flanagan et al., 2001). These analytical methods are essential for the environmental monitoring of chlorophenols and could be applicable to the specific compound , facilitating the study of its behavior and fate in various environments.

Propiedades

IUPAC Name |

[3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl4F3NO2/c20-10-1-3-12(13(22)6-10)18(28)17-16(5-9(8-27-17)19(24,25)26)29-15-4-2-11(21)7-14(15)23/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGMMVDLUVSFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)

![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)